(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride
Description
(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride (CAS: 893581-70-9) is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₇NO₂·HCl and a molecular weight of 195.26 g/mol (for the free base; the hydrochloride salt’s exact weight is unspecified in available data). It is characterized by a benzyl backbone substituted with ethoxy (-OCH₂CH₃) at the 3-position and methoxy (-OCH₃) at the 4-position, with a methylamine group attached to the benzyl carbon (Fig. 1). The compound is commercially available as a solid with ≥95% purity, though some suppliers list it as a discontinued product .
Properties
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-14-11-7-9(8-12-2)5-6-10(11)13-3;/h5-7,12H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLHEASBGYTPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride typically involves the reaction of (3-Ethoxy-4-methoxybenzyl)amine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary amines .
Scientific Research Applications
(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride has shown promise in various scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Aromatic Rings
The table below compares the target compound with key analogues, focusing on substituent variations and their implications:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-ethoxy and 4-methoxy groups are both electron-donating, which may stabilize charge interactions in receptor binding. In contrast, 3-chloro-4-methoxybenzylamine HCl () replaces ethoxy with a chloro group, introducing electron-withdrawing effects that could alter reactivity and reduce membrane permeability .
- Alkyl Chain Modifications : N-[(4-Ethoxy-3-methoxyphenyl)methyl]butan-1-amine HCl () features a butan-1-amine group instead of methylamine. The extended chain likely enhances lipophilicity, which could improve tissue penetration but increase off-target effects .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the target compound’s dual methoxy/ethoxy substituents may slightly reduce solubility compared to simpler analogues like 3-chloro-4-methoxybenzylamine HCl, which has a smaller aromatic system .
Biological Activity
(3-Ethoxy-4-methoxybenzyl)methylamine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 1158287-40-1
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 244.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The ethoxy and methoxy groups enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with biological membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It can act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting the proliferation of cancer cell lines.
- Neurological Effects : The compound may impact neurotransmitter systems, indicating potential applications in treating mood disorders or anxiety.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Summary of Research Findings
Research into this compound is still emerging, but initial findings highlight its potential in various therapeutic areas. Its dual role as an antimicrobial and anticancer agent positions it as a candidate for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
